1-(2-Hydroxy-6-methoxynaphthalen-1-yl)ethanone
Overview
Description
1-(2-Hydroxy-6-methoxynaphthalen-1-yl)ethanone is an organic compound with the molecular formula C13H12O3 and a molecular weight of 216.23 g/mol . This compound is characterized by the presence of a hydroxy group and a methoxy group attached to a naphthalene ring, along with an ethanone moiety. It is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Hydroxy-6-methoxynaphthalen-1-yl)ethanone typically involves the reaction of 2-hydroxy-6-methoxynaphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(2-Hydroxy-6-methoxynaphthalen-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ethanone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The hydroxy and methoxy groups on the naphthalene ring can undergo electrophilic aromatic substitution reactions.
Major products formed from these reactions include quinones, alcohols, and substituted naphthalenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Hydroxy-6-methoxynaphthalen-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-6-methoxynaphthalen-1-yl)ethanone involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups on the naphthalene ring can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes . The ethanone moiety can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
1-(2-Hydroxy-6-methoxynaphthalen-1-yl)ethanone can be compared with other similar compounds, such as:
1-(6-Methoxynaphthalen-2-yl)ethanone: This compound has a similar structure but with the methoxy group in a different position on the naphthalene ring.
1-(6-Methoxynaphthalen-2-yl)ethanol: This compound has an alcohol group instead of an ethanone group, leading to different chemical reactivity and biological properties.
2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone: This compound has a bromine atom and a benzodioxin ring, making it structurally distinct but functionally similar in some reactions.
The uniqueness of this compound lies in its specific substitution pattern on the naphthalene ring and the presence of both hydroxy and methoxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-hydroxy-6-methoxynaphthalen-1-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-8(14)13-11-5-4-10(16-2)7-9(11)3-6-12(13)15/h3-7,15H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUQAJQUXBAWFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC2=C1C=CC(=C2)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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